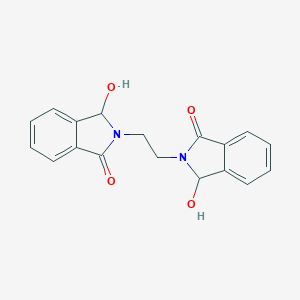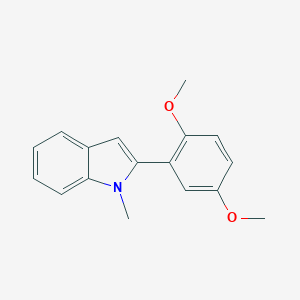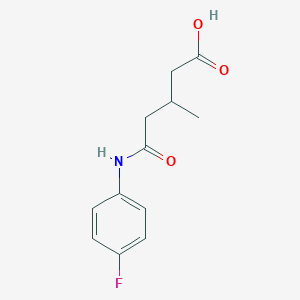![molecular formula C19H16N2O4S B276997 N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMI-1 is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas.
作用機序
The mechanism of action of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of Sp1 activity. Sp1 is a transcription factor that binds to specific DNA sequences and activates the transcription of target genes. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide binds to a specific region of Sp1 and prevents it from binding to DNA, thereby inhibiting its activity. This mechanism of action has been extensively studied and has been shown to be highly specific for Sp1.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of biochemical and physiological effects, many of which are related to its ability to inhibit Sp1 activity. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for Sp1. This makes it a valuable tool for studying the effects of gene expression on cellular processes. However, one limitation of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its relatively low potency, which may limit its use in certain applications. Additionally, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a relatively short half-life in vivo, which may limit its use in animal studies.
将来の方向性
There are many potential future directions for research on N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent analogs of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide that can be used in a wider range of applications. Additionally, there is interest in using N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression in specific cell types or tissues. Finally, there is interest in exploring the potential therapeutic applications of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in the treatment of cancer and inflammatory diseases.
合成法
The synthesis of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 4-hydroxy-2-methylbenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with a sulfonamide derivative to yield N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. The overall synthesis route is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a tool for studying the regulation of gene expression. N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of a protein called Sp1, which is involved in the transcription of many genes. By inhibiting Sp1, N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be used to study the effects of gene expression on a variety of cellular processes.
特性
分子式 |
C19H16N2O4S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c1-11-10-12(22)6-7-15(11)20-26(24,25)17-9-8-16-18-13(17)4-3-5-14(18)19(23)21(16)2/h3-10,20,22H,1-2H3 |
InChIキー |
SZTOKLONSBMGGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
正規SMILES |
CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
